molecular formula C3H3ClN2 B107383 2-Chloro-1H-imidazole CAS No. 16265-04-6

2-Chloro-1H-imidazole

Cat. No. B107383
CAS RN: 16265-04-6
M. Wt: 102.52 g/mol
InChI Key: OCVXSFKKWXMYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1H-imidazole is an imidazole compound that appears as a white to off-white powder or crystal . It has a molecular weight of 102.52 . It can be used as an antimicrobial agent in the manufacture of imidazoles .


Synthesis Analysis

The synthesis of imidazoles, including 2-Chloro-1H-imidazole, has seen significant advances. One method involves the cyclization of amido-nitriles, which can include a variety of functional groups . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1H-imidazole is similar to other imidazole compounds. The molecule is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is 0.006 (2) Å .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of applications . The bonds formed during the formation of the imidazole are crucial, and the utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

2-Chloro-1H-imidazole is a solid at 20°C . It has a melting point of 166.0 170.0 °C . It is sensitive to heat and is usually stored at 2-8°C .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .
  • Therapeutic Potential

    • Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Synthesis of Functional Molecules

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
  • Agrochemicals Products

    • Imidazoles have a broad range of applications in medicinal chemistry and in agrochemicals products . Applications are also found in as developers, as corrosion inhibitors, sanitizers, as copolymers, antioxidants, dye stuff .
  • Transition Metal Catalysts

    • 2-Chloro-1-methylimidazole is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts and other molecular functional materials .
  • Functional Materials

    • 2-Chloro-1-methylimidazole is also used in the creation of other molecular functional materials .
  • Anion Recognition

    • Imidazolium-based receptors selectively recognize anions, and have received more and more attention . In the past ten years, new developments have emerged in this area, including some new imidazolium motifs and the identification of a wider variety of biological anions .
  • Synthesis of Functional Imidazole

    • Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
  • Pharmaceuticals and Drug Candidates

    • 2-Chloro-1-methylimidazole is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts and other molecular functional materials .
  • Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are being deployed in traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
  • Functional Materials and Catalysis

    • Imidazoles are used in the creation of functional materials and in catalysis .
  • Cyclization of Amido-Nitriles

    • A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .

Safety And Hazards

2-Chloro-1H-imidazole may form combustible dust concentrations in air . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also damage the unborn child .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

2-chloro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVXSFKKWXMYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378378
Record name 2-Chloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1H-imidazole

CAS RN

16265-04-6
Record name 2-Chloro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16265-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1H-imidazole
Reactant of Route 2
2-Chloro-1H-imidazole
Reactant of Route 3
2-Chloro-1H-imidazole
Reactant of Route 4
2-Chloro-1H-imidazole
Reactant of Route 5
2-Chloro-1H-imidazole
Reactant of Route 6
2-Chloro-1H-imidazole

Citations

For This Compound
22
Citations
FJ Lundevall, HR Bjørsvik - European Journal of Organic …, 2023 - Wiley Online Library
… The titled compound was synthesized using general reaction method 1 with following conditions and quantities;1-benzyl-2-chloro-1H-imidazole (100 mg, 0.52 mmol, 1 equiv.), …
E Gutiérrez, JA Rodríguez, J Cruz-Borbolla… - Corrosion …, 2016 - Elsevier
… For example, 2-methylimidazole and 2-chloro-1H-imidazole show 30.2%. and 57.1% efficiency of corrosion inhibition, respectively. Inhibitors can also bond to metal surfaces by electron …
Number of citations: 210 www.sciencedirect.com
K Albertshofer, NS Mani - The Journal of Organic Chemistry, 2016 - ACS Publications
We report the regioselective and direct functionalization of rationally designed imidazole derivatives through electrophilic fluorination with N-fluorobenzenesulfonimide enabled via in …
Number of citations: 17 pubs.acs.org
I Abdulazeez, A Zeino, CW Kee, AA Al-Saadi… - Applied Surface …, 2019 - Elsevier
… 2-bromo-1H-imidazole (2-Br-Imz), 2-chloro-1H-imidazole (2-Cl-Imz) and 2-iodo-1H-imidazole … absence and presence of varying concentrations of 2-chloro-1H-imidazole (0.5–10.0 mM). …
Number of citations: 58 www.sciencedirect.com
AH Labulo, B Omondi, VO Nyamori - Heliyon, 2019 - cell.com
… The prepared 1,10-ferrocenedimethanol (240.9 mg, 1 mM) and 2chloro-1H-imidazole (262.3 mg, 2.32 mM) in acetic acid (3 mL) were stirred for 6 hours at 60 C. Product formation was …
Number of citations: 4 www.cell.com
DA Berry - 1988 - search.proquest.com
… The requisite starting material 5-amino-1-benzyl-2-chloro-1H-imidazole-4-carbonitrile (10aj … to give 5-amino-1-benzyl-2-chloro-1H-imidazole-4-carboxamidoxime (11a) in the usual …
Number of citations: 1 search.proquest.com
J Wannberg, J Gising, J Lindman, J Salander… - Bioorganic & Medicinal …, 2021 - Elsevier
… Alkylation: A mixture of 2-bromo-1-(3-bromophenyl)ethan-1-one (125 mg, 0.450 mmol), 2-chloro-1H-imidazole (46.1 mg, 0.45 mmol) and K 2 CO 3 (124 mg, 0.90 mmol) in DMF (2 mL) …
Number of citations: 5 www.sciencedirect.com
K Alaoui, N Dkhireche, ME Touhami… - New challenges and …, 2020 - igi-global.com
Imidazole is part of the theophylline molecule, found in tea leaves and coffee beans, which stimulates the central nervous system. Imidazole and its derivatives are an important class of …
Number of citations: 7 www.igi-global.com
I Abdulazeez - 2019 - search.proquest.com
Obtaining a detailed insight into the mechanism of the protective action of various organic corrosion inhibitors on mild steel has remained an active area of research over the years. …
Number of citations: 0 search.proquest.com
M Nodwell, A Pereira, JL Riffell… - The Journal of …, 2009 - ACS Publications
Two synthetic approaches to the microtubule-stabilizing ceratamine alkaloids are described. The first approach involved attempts to graft an aminoimidazole moiety onto an azepine …
Number of citations: 49 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.